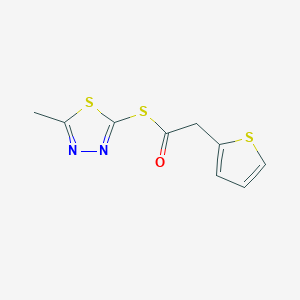
S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate: is a heterocyclic compound that features both thiadiazole and thiophene moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with thiophene-2-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is explored for its antimicrobial and antifungal properties. The thiadiazole and thiophene moieties are known to interact with various biological targets, making the compound a candidate for drug development .
Medicine: The compound has shown potential in medicinal chemistry, particularly as an antimicrobial agent. Its ability to inhibit certain enzymes and disrupt microbial cell processes makes it a promising candidate for further drug development .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and stability, which are valuable in the production of electronic devices .
作用机制
The mechanism of action of S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate involves its interaction with specific molecular targets. The thiadiazole moiety can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The thiophene ring can interact with cellular membranes, affecting their permeability and function .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as urease and carbonic anhydrase.
Cellular Membranes: Interaction with lipid bilayers, affecting membrane integrity and function.
相似化合物的比较
2-Amino-5-methyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Methyl-1,3,4-thiadiazole-2-thiol: Used as a pharmaceutical intermediate.
1,3,4-Thiadiazole-2-thiol: Explored for its antioxidant and anti-inflammatory activities.
Uniqueness: S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate stands out due to its combined thiadiazole and thiophene structures, which confer unique chemical reactivity and biological activity. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
属性
CAS 编号 |
79825-44-8 |
|---|---|
分子式 |
C9H8N2OS3 |
分子量 |
256.4 g/mol |
IUPAC 名称 |
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-thiophen-2-ylethanethioate |
InChI |
InChI=1S/C9H8N2OS3/c1-6-10-11-9(14-6)15-8(12)5-7-3-2-4-13-7/h2-4H,5H2,1H3 |
InChI 键 |
BEBQTUJFWRYQMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)SC(=O)CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
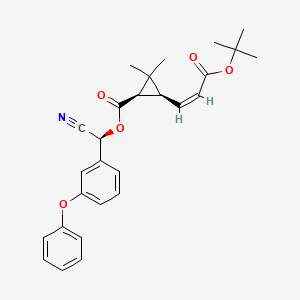
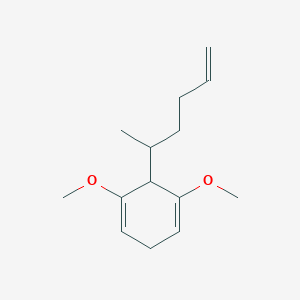
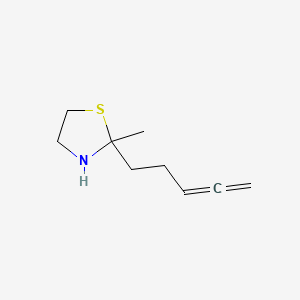

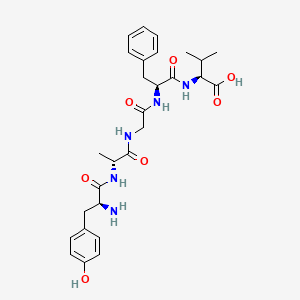

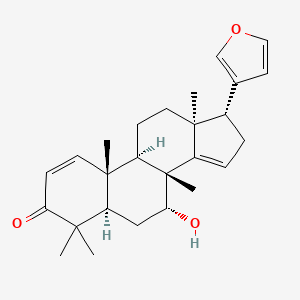
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
